molecular formula C16H15IO B1324078 2-Iodo-4'-n-propylbenzophenone CAS No. 64358-26-5

2-Iodo-4'-n-propylbenzophenone

Cat. No. B1324078
CAS RN: 64358-26-5
M. Wt: 350.19 g/mol
InChI Key: BMRQGUDTEDEZMW-UHFFFAOYSA-N
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Description

2-Iodo-4’-n-propylbenzophenone, also known as p-PROP-I-Phenone, is an organic compound that belongs to the ketone and benzophenone functional group . It has a molecular formula of C16H15IO .


Molecular Structure Analysis

The molecular structure of 2-Iodo-4’-n-propylbenzophenone consists of a propyl group attached to a benzene ring, which is connected to a carbonyl group and another benzene ring with an iodine atom . The InChI code for this compound is 1S/C16H15IO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

2-Iodo-4’-n-propylbenzophenone has a molecular weight of 350.19 g/mol . It has a computed XLogP3-AA value of 5.3, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds . Its exact mass and monoisotopic mass are both 350.01676 g/mol . It has a topological polar surface area of 17.1 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Iodo-4'-n-propylbenzophenone is used in the synthesis of highly functionalized selenophenes via electrophilic cyclization of homopropargyl selenides. This process employs electrophiles such as I2, ICl, and PhSeBr, and results in cyclized products in high yields (Schumacher et al., 2010).

Structural Studies

  • The compound is relevant in studies involving structural analysis, such as the examination of carboxyl group disorder in similar iodine-containing compounds (Goud et al., 1993).

Labeling Reactions in Pharmacology

  • It's involved in the preparation of phosphane-based building blocks for labeling reactions using traceless Staudinger ligation, a technique crucial in labeling biologically active molecules (Mamat & Köckerling, 2014).

Iodine Chemistry

  • The compound plays a role in the broader field of polyvalent iodine chemistry, known for its oxidizing properties and applications in organic synthesis (Zhdankin & Stang, 2008).

Catalysis and Organic Synthesis

  • 2-Iodo-4'-n-propylbenzophenone is involved in various catalytic processes, such as ruthenium-catalyzed cyclizations, which demonstrates the solvent-dependent chemoselectivity important in organic synthesis (Lin et al., 2005).

Environmental Applications

  • It's used in the synthesis of environmental sensors, such as those for detecting toxic benzenethiols over aliphatic thiols, contributing to environmental monitoring and protection (Wang et al., 2012).

Analytical Chemistry

  • The compound is significant in analytical chemistry, particularly in methods like solid-phase extraction and liquid chromatography-tandem mass spectrometry for determining various environmental contaminants in water samples (Negreira et al., 2009).

properties

IUPAC Name

(2-iodophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRQGUDTEDEZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641773
Record name (2-Iodophenyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4'-n-propylbenzophenone

CAS RN

64358-26-5
Record name (2-Iodophenyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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